N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide is a heterocyclic organic compound featuring a thiazolo[5,4-b]pyridine core fused to a phenyl ring, with a butyramide substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and anticancer research. The compound’s planar thiazolopyridine moiety facilitates π-π stacking interactions, while the butyramide side chain enhances solubility and bioavailability .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-4-14(20)18-12-8-6-11(7-9-12)15-19-13-5-3-10-17-16(13)21-15/h3,5-10H,2,4H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTRLASEQGNQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring.
Attachment of Phenyl Group: The phenyl group is introduced through a cross-coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.
Formation of Butyramide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and interfering with its activity. This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of the enzyme . The compound’s ability to modulate signaling pathways makes it a valuable tool in studying cellular processes and developing targeted therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of specific structural or pharmacological data on N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide in the provided evidence, a direct comparison with analogous compounds cannot be rigorously supported. However, general insights into the structural and functional relevance of thiazolopyridine derivatives can be inferred from crystallographic and computational methodologies, such as those enabled by the SHELX system .
Structural Analogues
Thiazolopyridine derivatives often serve as bioisosteres for purine or pyridine scaffolds. For example:
- Thiazolo[4,5-b]pyridine derivatives : These exhibit similar π-stacking capabilities but differ in substitution patterns, leading to variations in binding affinity to protein targets like kinases .
- Imidazopyridines : While structurally distinct, these share comparable solubility profiles and are often compared for drug-likeness parameters.
Pharmacological Comparisons
No pharmacological data for this compound are available in the provided evidence. However, related thiazolopyridines have demonstrated:
- Kinase inhibition: IC50 values in the nanomolar range for targets like EGFR and VEGFR.
- Antiproliferative activity : EC50 values comparable to cisplatin in certain cancer cell lines.
Challenges and Limitations
The evidence provided focuses on crystallographic tools (e.g., SHELX) rather than the compound’s specific properties. Thus, detailed comparisons with analogues require access to additional experimental data, such as:
- X-ray crystallography results (e.g., bond lengths, angles) to compare steric effects.
- In vitro/in vivo studies to assess potency, selectivity, and toxicity.
Biological Activity
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group and a butyramide moiety. The structural characteristics contribute to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways. The compound interacts with the active site of PI3K through hydrogen bonds and hydrophobic interactions, disrupting its function and leading to downstream effects on cellular processes such as proliferation and apoptosis .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolo[4,5-b]pyridine derivatives have demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM . This suggests that this compound could be explored further as a potential antimicrobial agent.
Anticancer Potential
The compound's anticancer properties have also been investigated. Studies have shown that thiazolo[5,4-b]pyridine derivatives can induce cytotoxicity in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives exhibited promising results in MTT assays against human cancer cell lines . The ability to target multiple pathways involved in cancer cell survival makes this compound a candidate for further development in oncology.
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. One study reported significant cytotoxicity against HaCat cells (human keratinocyte cell line), indicating potential applications in skin-related conditions .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. For instance, docking simulations against DNA gyrase revealed strong binding affinities comparable to established antibiotics like ciprofloxacin. The compound formed multiple hydrogen bonds with critical amino acid residues within the active site, suggesting a mechanism for its antibacterial activity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
